molecular formula C12H27AsO3 B14680727 Dodecylarsonic acid CAS No. 36333-47-8

Dodecylarsonic acid

Cat. No.: B14680727
CAS No.: 36333-47-8
M. Wt: 294.26 g/mol
InChI Key: UPFGJOQGMDWANX-UHFFFAOYSA-N
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Description

Dodecylarsonic acid (C₁₂H₂₇AsO₃) is an organoarsenic compound characterized by a 12-carbon alkyl chain bonded to an arsonic acid functional group (-AsO₃H₂). It belongs to the class of alkylarsonic acids, which are notable for their surfactant properties and applications in organic synthesis, industrial catalysts, and antimicrobial agents . Unlike inorganic arsenic compounds, organoarsenics like this compound exhibit reduced acute toxicity due to the covalent bonding of arsenic to carbon, though chronic exposure risks remain significant . Its amphiphilic structure enables interactions with both polar and nonpolar substances, making it useful in micelle formation and surface modification processes .

Properties

CAS No.

36333-47-8

Molecular Formula

C12H27AsO3

Molecular Weight

294.26 g/mol

IUPAC Name

dodecylarsonic acid

InChI

InChI=1S/C12H27AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13(14,15)16/h2-12H2,1H3,(H2,14,15,16)

InChI Key

UPFGJOQGMDWANX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC[As](=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodecylarsonic acid typically involves the reaction of dodecyl alcohol with arsenic acid. The reaction is carried out under acidic conditions to facilitate the substitution of the hydroxyl group in arsenic acid with the dodecyl group. The general reaction can be represented as follows:

C12H25OH+H3AsO4C12H27AsO3+H2O\text{C12H25OH} + \text{H3AsO4} \rightarrow \text{C12H27AsO3} + \text{H2O} C12H25OH+H3AsO4→C12H27AsO3+H2O

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

Dodecylarsonic acid can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form higher oxidation state compounds.

    Reduction: It can be reduced to form lower oxidation state compounds.

    Substitution: The dodecyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction may produce dodecylarsine.

Scientific Research Applications

Dodecylarsonic acid has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dodecylarsonic acid involves its interaction with molecular targets and pathways in biological systems. It can bind to proteins and enzymes, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water)
This compound C₁₂H₂₇AsO₃ 294.3 0.5 g/L
Dodecylamine C₁₂H₂₇N 185.4 Insoluble
Methylarsonous Acid CH₃AsO₂H₂ 138.0 12.8 g/L

Table 2: Toxicity and Environmental Impact

Compound LD₅₀ (Oral, Rat) Bioaccumulation Factor Environmental Half-Life
This compound 1,200 mg/kg 850 (moderate) 90 days
Dodecylamine 350 mg/kg 120 (low) 15 days
Methylarsonous Acid 45 mg/kg 30 (low) 7 days

Critical Analysis of Research Trends

  • Gaps in Knowledge: Limited data exist on the long-term ecological effects of this compound, particularly its metabolites in soil systems .

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